1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-16-5-3-2-4-15(16)22-18(24)21-12-14-6-10-23(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIYOVAECXADQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-methoxyaniline and 1-(pyrazin-2-yl)piperidine. These intermediates are then coupled using a urea-forming reaction, often facilitated by reagents like carbonyldiimidazole (CDI) or triphosgene under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea linkage can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the pyrazinyl-piperidine moiety can interact with polar or charged residues. The urea linkage may form hydrogen bonds with target molecules, stabilizing the compound-protein complex and modulating biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Urea Derivatives with Heterocyclic Substituents
Compound 1 : 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea
- Structure: Pyridine core with 3-chloro-2-fluorophenoxy and 2,4-dimethoxyphenyl substituents.
- Key Differences :
- Pyridine instead of pyrazine.
- Additional halogens (Cl, F) and methoxy groups.
- Biological Activity : Glucokinase activator.
- Comparison : The pyridine ring lacks the dual nitrogen atoms of pyrazine, reducing electron-deficient character. The 2,4-dimethoxyphenyl group may enhance solubility but reduce membrane permeability compared to the target compound’s 2-methoxyphenyl group.
Compound 2 : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea
- Structure : Substituted phenyl groups with a pyridine-thioether moiety.
- Key Differences :
- Trifluoromethyl and chloro groups increase lipophilicity.
- Thioether linker introduces sulfur, affecting metabolic stability.
- Biological Activity: Not explicitly stated, but thioethers often improve pharmacokinetics.
Piperidine-Containing Ureas
Compound 3 : 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea
- Structure : Oxaadamantane (rigid polycyclic ether) and triazine-substituted piperidine.
- Key Differences :
- Oxaadamantane enhances metabolic stability via steric hindrance.
- Triazine introduces three nitrogen atoms, increasing polarity.
- Biological Activity : Targets enzymes like kinases (implied by triazine’s role in medicinal chemistry).
- Comparison : The rigid oxaadamantane group may reduce conformational flexibility compared to the target compound’s pyrazine-piperidine system.
Methoxyphenyl Derivatives
Compound 4 : 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
- Structure : 4-Methoxyphenyl and pyrrole-carbonyl substituents.
- Key Differences: Para-methoxy vs. ortho-methoxy substitution on phenyl. Pyrrole-carbonyl group introduces hydrogen-bond acceptor/donor properties.
- Synthesis : Achieved via carbamate intermediates (72% yield using triphosgene) .
- Comparison : The para-methoxy group may offer better steric alignment with certain receptors, while the ortho-methoxy group in the target compound could induce torsional strain, affecting binding.
Piperazine and Dopamine Receptor Ligands
Compound 5 : 1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
- Structure : Piperazine core with 2-methoxyphenyl and nitrobenzyl-piperidine groups.
- Biological Activity : High affinity for dopamine D₂ receptors (Ki < 100 nM) .
- Comparison : The absence of a urea linker in this piperazine derivative highlights the urea group’s importance in the target compound for hydrogen bonding.
Biological Activity
1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, also known by its CAS number 1396884-69-7, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and molecular docking studies.
The molecular formula for this compound is with a molecular weight of 341.4 g/mol. It is characterized by a urea functional group linked to a methoxyphenyl and a pyrazinyl-piperidinyl moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its efficacy against several cancer types, including lung (A549), colorectal (HCT-116), and prostate (PC-3) cancers.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| This compound | HCT-116 | TBD |
| Sorafenib (control) | A549 | 2.12 ± 0.18 |
| Sorafenib (control) | HCT-116 | 2.25 ± 0.71 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined in published studies.
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific kinases involved in cancer cell proliferation. Molecular docking studies suggest that the urea structure can form hydrogen bonds with amino acid residues in target proteins, enhancing its binding affinity and inhibitory potential.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications to the piperidine ring and the introduction of various substituents can significantly alter biological activity. For instance, the presence of electron-donating or withdrawing groups on the aromatic rings can enhance or diminish potency.
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Increases solubility and bioavailability |
| Pyrazinyl moiety | Enhances interaction with target proteins |
| Variations in piperidine structure | Alters binding affinity |
Case Studies
In a notable study, a series of related diaryl ureas were synthesized and evaluated for their antiproliferative activities. The findings indicated that compounds with similar structural features to this compound exhibited promising results against cancer cell lines, suggesting that further optimization could lead to more potent anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
